molecular formula C17H14N2O3 B14177937 [5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol CAS No. 924657-83-0

[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol

Cat. No.: B14177937
CAS No.: 924657-83-0
M. Wt: 294.30 g/mol
InChI Key: MEPDVUXIULYEAS-UHFFFAOYSA-N
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Description

[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol is a complex organic compound characterized by its unique structure, which includes a furo[3,2-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative and a pyrazole precursor, the reaction can be catalyzed by acids or bases to form the furo[3,2-c]pyrazole ring system. Subsequent functionalization steps, such as methylation and phenylation, are carried out to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical applications.

Scientific Research Applications

[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    [5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol: shares structural similarities with other furo[3,2-c]pyrazole derivatives.

    This compound: is compared with compounds like [4-(4-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol and [6-(6-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

924657-83-0

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

[5-(5-methyl-1-phenylfuro[3,2-c]pyrazol-3-yl)furan-2-yl]methanol

InChI

InChI=1S/C17H14N2O3/c1-11-9-14-17(21-11)16(15-8-7-13(10-20)22-15)18-19(14)12-5-3-2-4-6-12/h2-9,20H,10H2,1H3

InChI Key

MEPDVUXIULYEAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C(=NN2C3=CC=CC=C3)C4=CC=C(O4)CO

Origin of Product

United States

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